molecular formula C23H24N2O B244790 N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide

N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide

Cat. No. B244790
M. Wt: 344.4 g/mol
InChI Key: VWXRQGFUBIUTMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide, also known as NPTX-1536, is a small molecule compound that has been studied for its potential therapeutic applications. It belongs to the class of compounds called Naphthalene-2-carboxamides, which have been found to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide is not fully understood. However, it is believed to act by modulating the activity of certain enzymes and receptors in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). It has also been found to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). In addition, it has been found to improve cognitive function and to reduce neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been found to have good bioavailability and to cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. However, there are also some limitations to its use in lab experiments. It has been found to have low solubility in aqueous solutions, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in chronic diseases.

Future Directions

There are several future directions for the study of N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide. One possible direction is to study its potential use in the treatment of other neurodegenerative diseases such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Another direction is to study its potential use in combination with other drugs for the treatment of cancer and inflammation. Further studies are also needed to elucidate its exact mechanism of action and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide involves the reaction of 2-naphthoic acid with 4-(piperidin-1-ylmethyl)aniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The reaction is carried out under anhydrous conditions and the product is purified using column chromatography.

Scientific Research Applications

N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide has been studied for its potential therapeutic applications in various diseases. It has been found to have anti-inflammatory, neuroprotective, and anti-tumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.

properties

Molecular Formula

C23H24N2O

Molecular Weight

344.4 g/mol

IUPAC Name

N-[4-(piperidin-1-ylmethyl)phenyl]naphthalene-2-carboxamide

InChI

InChI=1S/C23H24N2O/c26-23(21-11-10-19-6-2-3-7-20(19)16-21)24-22-12-8-18(9-13-22)17-25-14-4-1-5-15-25/h2-3,6-13,16H,1,4-5,14-15,17H2,(H,24,26)

InChI Key

VWXRQGFUBIUTMD-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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